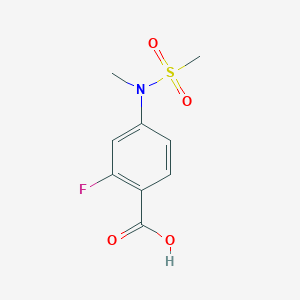
2-fluoro-4-(N-methylmethanesulfonamido)benzoicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Fluoro-4-(N-methylmethanesulfonamido)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a fluorine atom at the 2-position and an N-methylmethanesulfonamido group at the 4-position on the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-4-(N-methylmethanesulfonamido)benzoic acid can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 2-fluorobenzoic acid with N-methylmethanesulfonamide under appropriate conditions. The reaction typically requires the use of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process. The reaction is carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of 2-fluoro-4-(N-methylmethanesulfonamido)benzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
2-Fluoro-4-(N-methylmethanesulfonamido)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Sodium hydroxide or potassium carbonate in polar aprotic solvents like DMSO or DMF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
2-Fluoro-4-(N-methylmethanesulfonamido)benzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with desired properties.
作用机制
The mechanism of action of 2-fluoro-4-(N-methylmethanesulfonamido)benzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and the N-methylmethanesulfonamido group can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
2-Fluoro-4-(trifluoromethyl)benzoic acid: Similar in structure but with a trifluoromethyl group instead of the N-methylmethanesulfonamido group.
2-Fluoro-4-methoxybenzoic acid: Contains a methoxy group at the 4-position instead of the N-methylmethanesulfonamido group.
2-Fluoro-4-methylbenzoic acid: Features a methyl group at the 4-position.
Uniqueness
2-Fluoro-4-(N-methylmethanesulfonamido)benzoic acid is unique due to the presence of the N-methylmethanesulfonamido group, which imparts distinct chemical and biological properties. This group can enhance the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.
生物活性
2-Fluoro-4-(N-methylmethanesulfonamido)benzoic acid is a compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on its synthesis, biological mechanisms, and therapeutic applications.
Chemical Structure and Synthesis
The compound is characterized by a fluorine atom at the 2-position and a methanesulfonamide group at the 4-position of a benzoic acid moiety. Its synthesis typically involves nucleophilic substitution reactions, where the fluorinated benzoic acid serves as a precursor.
Biological Mechanisms
Research indicates that compounds similar to 2-fluoro-4-(N-methylmethanesulfonamido)benzoic acid may exhibit various biological activities, particularly in the context of inhibiting certain enzymes or pathways involved in disease processes.
1. Inhibition of Cytokines
One significant area of interest is the compound's potential role in inhibiting pro-inflammatory cytokines such as IL-1, IL-6, and TNF-alpha. These cytokines are often implicated in inflammatory diseases and cancer. For instance, compounds with similar structures have been shown to suppress cytokine production, which can be beneficial in treating conditions like rheumatoid arthritis and sepsis .
2. Antitumor Activity
Compounds derived from benzoic acids have been studied for their anticancer properties. The inhibition of specific kinases such as JNK (Jun N-terminal kinase) has been associated with reduced tumor growth in various cancer models . The structural similarity of 2-fluoro-4-(N-methylmethanesulfonamido)benzoic acid to known JNK inhibitors suggests it may also possess similar antitumor effects.
Case Studies and Research Findings
Several studies have explored the biological activity of fluorinated benzoic acids, providing insights into their mechanisms and potential applications:
属性
分子式 |
C9H10FNO4S |
|---|---|
分子量 |
247.25 g/mol |
IUPAC 名称 |
2-fluoro-4-[methyl(methylsulfonyl)amino]benzoic acid |
InChI |
InChI=1S/C9H10FNO4S/c1-11(16(2,14)15)6-3-4-7(9(12)13)8(10)5-6/h3-5H,1-2H3,(H,12,13) |
InChI 键 |
ATVWVALFTXAJAS-UHFFFAOYSA-N |
规范 SMILES |
CN(C1=CC(=C(C=C1)C(=O)O)F)S(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















